molecular formula C8H4BrNO3 B2458765 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 77603-45-3

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B2458765
CAS RN: 77603-45-3
M. Wt: 242.028
InChI Key: YELXVMUMHRDCKE-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a CAS Number of 77603-45-3 and a linear formula of C8H4BrNO3 . The compound is solid in physical form and should be stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI Code of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is 1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) and the InChI key is YELXVMUMHRDCKE-UHFFFAOYSA-N . The molecular weight of the compound is 242.03 .


Physical And Chemical Properties Analysis

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is a solid compound . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is soluble with a solubility of 0.249 mg/ml or 0.00103 mol/l . The compound has a Log Po/w (iLOGP) of 1.15 .

Safety And Hazards

The compound has been classified with a GHS07 signal word of warning . The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and seek medical advice if feeling unwell .

properties

IUPAC Name

5-bromo-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELXVMUMHRDCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

77603-45-3
Record name 6-Bromoisatoic anhydride
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